Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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Overview
Description
Benzene-1,3-dicarbonyl chloride: , benzene-1,4-dicarbonyl chloride , and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are organic compounds with distinct chemical structures and properties Benzene-1,3-dicarbonyl chloride and benzene-1,4-dicarbonyl chloride are derivatives of benzene with two carbonyl chloride groups attached at different positions on the benzene ring
Preparation Methods
Benzene-1,3-dicarbonyl chloride
Benzene-1,4-dicarbonyl chloride
It can also be obtained by chlorination of dimethyl terephthalate .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Chemical Reactions Analysis
Benzene-1,3-dicarbonyl chloride
Benzene-1,3-dicarbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: Reacts with amines to form amides.
Hydrolysis: Reacts with water to form isophthalic acid.
Condensation reactions: Reacts with alcohols to form esters
Benzene-1,4-dicarbonyl chloride
Benzene-1,4-dicarbonyl chloride undergoes similar reactions:
Hydrolysis: Reacts with water to form terephthalic acid.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes:
Oxidation: Can be oxidized to form quinones.
Esterification: Reacts with carboxylic acids to form esters.
Polymerization: Used in the production of polycarbonate plastics and epoxy resins.
Scientific Research Applications
Benzene-1,3-dicarbonyl chloride
Polymer chemistry: Used as a monomer in the production of polyesters and polyamides.
Pharmaceuticals: Intermediate in the synthesis of various drugs
Benzene-1,4-dicarbonyl chloride
Polymer chemistry: Key component in the production of high-performance polymers such as Kevlar and Nomex.
Industrial applications: Used in the manufacture of coatings, adhesives, and sealants
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Polymer chemistry: Used in the production of polycarbonate plastics and epoxy resins.
Biomedical research: Studied for its endocrine-disrupting effects and potential health impacts.
Mechanism of Action
Benzene-1,3-dicarbonyl chloride and Benzene-1,4-dicarbonyl chloride
These compounds act as acylating agents, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Bisphenol A exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Benzene-1,3-dicarbonyl chloride
Similar compounds: Benzene-1,2-dicarbonyl chloride (phthaloyl chloride), benzene-1,4-dicarbonyl chloride (terephthaloyl chloride).
Uniqueness: The position of the carbonyl chloride groups affects the reactivity and applications of the compound
Benzene-1,4-dicarbonyl chloride
Similar compounds: Benzene-1,2-dicarbonyl chloride (phthaloyl chloride), benzene-1,3-dicarbonyl chloride (isophthaloyl chloride).
Uniqueness: The para-position of the carbonyl chloride groups makes it suitable for the production of high-performance polymers
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Similar compounds: Bisphenol S, bisphenol F.
Properties
CAS No. |
25639-68-3 |
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Molecular Formula |
C31H24Cl4O6 |
Molecular Weight |
634.3 g/mol |
IUPAC Name |
benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.2C8H4Cl2O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;9-7(11)5-1-2-6(4-3-5)8(10)12;9-7(11)5-2-1-3-6(4-5)8(10)12/h3-10,16-17H,1-2H3;2*1-4H |
InChI Key |
OMASQHQNYSCEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1C(=O)Cl)C(=O)Cl |
Related CAS |
25639-68-3 |
Origin of Product |
United States |
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